molecular formula C9H5ClN2 B3243343 2-chloro-1H-indole-3-carbonitrile CAS No. 156136-56-0

2-chloro-1H-indole-3-carbonitrile

Cat. No.: B3243343
CAS No.: 156136-56-0
M. Wt: 176.6 g/mol
InChI Key: TWGXDANYSJKXEW-UHFFFAOYSA-N
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Description

Academic Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research

Indole derivatives are of immense importance in the fields of organic and medicinal chemistry. openmedicinalchemistryjournal.com This significance stems from their widespread presence in bioactive natural products and their versatile applications as pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comnih.gov The indole nucleus is a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, making it a frequent component in drug discovery programs. mdpi.comnih.gov

Many indole-containing compounds exhibit a broad spectrum of pharmacological activities, including:

Anti-inflammatory openmedicinalchemistryjournal.combiosynth.com

Antimicrobial openmedicinalchemistryjournal.combiosynth.com

Antiviral openmedicinalchemistryjournal.combiosynth.com

Anticancer openmedicinalchemistryjournal.combiosynth.com

Antihypertensive openmedicinalchemistryjournal.com

Antioxidant openmedicinalchemistryjournal.com

Prominent examples of indole-based drugs and natural products include the essential amino acid tryptophan, the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and the anticancer agents vincristine (B1662923) and vinblastine. pcbiochemres.comnih.gov The rich chemistry of the indole ring allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. nih.govmdpi.com

The Research Relevance of Halogenated Indole Scaffolds in Synthetic Methodologies

The introduction of halogen atoms onto the indole scaffold significantly impacts the molecule's physicochemical properties and biological activity. frontiersin.org Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. frontiersin.orgontosight.ai This makes halogenated indoles valuable intermediates in the development of new pharmaceuticals. frontiersin.orgnih.gov

From a synthetic perspective, the halogen atom serves as a versatile handle for further chemical modifications. It can be readily displaced by other functional groups or participate in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to build more complex molecular architectures. frontiersin.orgnih.govnih.gov This strategic placement of a halogen allows for the targeted diversification of indole derivatives, a key strategy in medicinal chemistry for optimizing lead compounds. frontiersin.orgnih.gov For instance, the presence of a chlorine atom, as in 2-chloro-1H-indole-3-carbonitrile, provides a reactive site for introducing new substituents to explore the structure-activity relationships of the molecule.

Importance of Nitrile Functionality in Indole-Based Chemical Compounds

The nitrile group (–C≡N) is a crucial functional group in drug design and medicinal chemistry. sioc-journal.cn Its inclusion in a molecule can significantly modulate its electronic properties, polarity, and ability to interact with biological targets. sioc-journal.cnnih.gov The nitrile moiety can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for the fine-tuning of a drug's pharmacological profile. sioc-journal.cn

In the context of indole-based compounds, the nitrile group can enhance binding affinity to target proteins through hydrogen bonding and dipole-dipole interactions. sioc-journal.cnnih.gov Furthermore, the nitrile group can be chemically transformed into other important functional groups, such as carboxylic acids, amides, and tetrazoles, providing a pathway for further derivatization and the synthesis of novel analogs. nih.gov Over 30 FDA-approved drugs contain a nitrile group, highlighting its importance in modern pharmaceuticals. researchgate.net

Research Scope and Potential for this compound Investigations

The compound this compound represents a promising area for research due to the combined attributes of its halogenated indole core and its nitrile functionality. While specific research on this exact compound is not extensively documented in publicly available literature, its constituent parts suggest significant potential for investigation.

The presence of the chlorine atom at the 2-position and the nitrile at the 3-position of the indole ring creates a unique electronic and steric environment. This substitution pattern can be exploited in various synthetic transformations. For example, the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities. nih.govnih.gov

Investigations could focus on:

Synthesis of novel derivatives: Utilizing the chloro and nitrile groups as synthetic handles to create libraries of new compounds.

Biological evaluation: Screening these new derivatives for a range of pharmacological activities, given the known bioactivity of both halogenated indoles and nitrile-containing compounds. biosynth.comresearchgate.net

Material science applications: Exploring the potential of this and related compounds in the development of new materials, leveraging the electronic properties of the substituted indole ring.

The synthesis of indole-3-carbonitrile compounds from indole-3-carbaldehyde precursors is a known industrial process, suggesting that the starting materials for synthesizing this compound could be readily accessible. google.com

Below is a data table summarizing the key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaKey Features
This compound 156136-56-0C₉H₅ClN₂Chloro at C2, Nitrile at C3
2-Chloro-1H-indole-3-carbaldehyde 5059-30-3C₉H₆ClNOChloro at C2, Aldehyde at C3
3-Chloro-1H-indole-2-carbonitrile Not readily availableC₉H₅ClN₂Chloro at C3, Nitrile at C2
Indole-3-carbonitrile 5457-28-3C₉H₆N₂Nitrile at C3
2-Chloroindole 698-16-8C₈H₆ClNChloro at C2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGXDANYSJKXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 Chloro 1h Indole 3 Carbonitrile

Reactivity Profile of the C-2 Chlorosubstituent

The chlorine atom at the C-2 position of the indole (B1671886) core is a key site for functionalization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Indole C-2 Position

The C-2 position of the indole ring, when substituted with a halogen like chlorine, is susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups. While specific studies on 2-chloro-1H-indole-3-carbonitrile are not extensively detailed in the provided results, the general reactivity of C3-substituted indoles in C2-nucleophilic substitutions is well-established. For instance, catalytic asymmetric C2-nucleophilic substitutions have been successfully performed on various C3-substituted indoles, such as tryptophols and tryptamines, with ortho-hydroxybenzyl alcohols to produce triaryl methane (B114726) products in high yields and excellent enantioselectivities. rsc.org This type of reaction highlights the potential for introducing new substituents at the C-2 position of the indole nucleus.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C-2 position of this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. It is a widely used method for creating biaryl linkages. For indole derivatives, the Suzuki-Miyaura reaction has been employed to synthesize a variety of substituted indoles. For example, the coupling of 3-iodoindoles with boronic acids proceeds efficiently in the presence of a palladium catalyst. thieme-connect.de While aryl bromides are generally less reactive than iodides, they still participate in these couplings, often requiring slightly more forcing conditions like higher temperatures. thieme-connect.de This suggests that this compound could be effectively coupled with various boronic acids to introduce aryl or heteroaryl groups at the C-2 position. The efficiency of these reactions can be very high, with some systems using only parts-per-million levels of a supported palladium complex. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, also typically catalyzed by palladium and a copper co-catalyst. It is a fundamental method for synthesizing alkynyl-substituted aromatic compounds. The reactivity of haloindoles in Sonogashira couplings has been studied, demonstrating that iodoindoles readily react with terminal alkynes at room temperature. thieme-connect.de Similar to the Suzuki reaction, bromoindoles require heating to achieve conversion. thieme-connect.de This implies that this compound could be functionalized with various alkyne groups at the C-2 position, likely requiring elevated temperatures to overcome the lower reactivity of the C-Cl bond compared to C-I or C-Br bonds.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Organohalide (e.g., this compound) + Organoboron compound Pd catalyst (e.g., Pd(PPh₃)₄), Base C-C (Aryl-Aryl)
Sonogashira Organohalide (e.g., this compound) + Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (Aryl-Alkynyl)

Transformations of the C-3 Carbonitrile Group

The carbonitrile group at the C-3 position offers another avenue for diverse chemical modifications, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Subsequent Derivatizations

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This two-step process first involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.com

Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia. libretexts.org A subsequent acidification step is required to obtain the free carboxylic acid. libretexts.org

Enzymatic hydrolysis, using nitrilases or a combination of nitrile hydratase and amidase, offers a milder alternative for converting nitriles to carboxylic acids. researchgate.netresearchgate.netthieme-connect.de The resulting 2-chloro-1H-indole-3-carboxylic acid can then serve as a precursor for other derivatives, such as esters or amides, through standard carboxylic acid chemistry.

Reduction Reactions to Amine Functionalities

The carbonitrile group can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org This transformation is crucial for introducing a flexible amine-containing side chain. Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup. youtube.com

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. wikipedia.orglibretexts.org It is often a more economical approach. youtube.com

Other Reagents: Other reducing agents like diborane (B8814927) can also be employed for this conversion. organic-chemistry.org

The resulting (2-chloro-1H-indol-3-yl)methanamine is a valuable intermediate for synthesizing more complex molecules.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous/acidic workup
Catalytic Hydrogenation (H₂) Metal catalyst (Pd, Pt, or Ni), elevated temperature and pressure
Diborane (B₂H₆) THF solvent

Cycloaddition Reactions and Related Ring Expansions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitriles can react with nitrile oxides to form 1,2,4-oxadiazoles. rsc.org This reaction is a powerful method for constructing five-membered heterocyclic rings. The reactivity in these cycloadditions can be influenced by the electronic nature of both the nitrile and the dipole. rsc.org

While direct examples involving this compound are not prevalent in the search results, the general principle of using the nitrile group as a building block for heterocycles is well-established. Another related transformation involves the reaction of nitriles with azides, often catalyzed by a Lewis acid, to form tetrazole rings. These types of cycloadditions significantly expand the synthetic utility of the indole-3-carbonitrile scaffold, allowing for the creation of novel, complex heterocyclic systems.

Reactivity with Organometallic Reagents

The presence of a halogen at the C2 position of the indole ring makes this compound a suitable substrate for various cross-coupling reactions catalyzed by transition metals. wikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, have been successfully employed to functionalize similar 3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.comnih.gov These methods facilitate the introduction of a wide array of substituents at the halogenated position. For instance, the Suzuki-Miyaura coupling with various boronic acids allows for the synthesis of 3-aryl- and 3-heteroarylindoles. mdpi.com Similarly, the Sonogashira coupling enables the introduction of alkynyl groups, while the Heck reaction facilitates the formation of C-C bonds with alkenes. mdpi.comnih.gov The Stille coupling, utilizing organotin reagents, provides another avenue for C-C bond formation, although it may result in lower to moderate yields in some cases. mdpi.com

The general mechanism for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the haloindole to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

Table 1: Examples of Cross-Coupling Reactions on Haloindole Derivatives

Cross-Coupling ReactionReagentProduct TypeReference
Suzuki-MiyauraAryl/heteroarylboronic acids3-Aryl/heteroarylindoles mdpi.com
SonogashiraTerminal alkynes3-Alkynylindoles mdpi.com
HeckAlkenes3-Alkenylindoles mdpi.com
StilleOrganotin reagents3-Alkyl/arylindoles mdpi.com

It is important to note that while these reactions have been extensively studied on related haloindoles, specific data for this compound requires further investigation. The reactivity can be influenced by the specific halogen, with iodides generally being more reactive than chlorides.

Reactivity of the Indole Nucleus

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The presence of the chloro and cyano groups on the pyrrole (B145914) ring of this compound influences the regioselectivity of these reactions.

Indoles typically undergo electrophilic aromatic substitution preferentially at the C3 position. ic.ac.ukpearson.com However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The electron-withdrawing nature of the chloro and cyano groups deactivates the pyrrole ring towards electrophilic attack to some extent.

Generally, for 3-substituted indoles, electrophilic substitution occurs at the C2 position if it is unsubstituted. However, the presence of the chloro group at C2 in the title compound makes this position less favorable for further substitution. Therefore, electrophilic attack is most likely to occur on the benzene (B151609) portion of the indole ring. The directing effects of the indole nitrogen and the substituents on the pyrrole ring will influence the exact position of substitution (C4, C5, C6, or C7). The substitution pattern can be complex and is dependent on the specific electrophile and reaction conditions. uci.edu

The nitrogen atom of the indole ring in this compound can be readily functionalized through various reactions, including alkylation and acylation. These reactions typically proceed via deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). easychair.orgrsc.org For example, N-benzylation of 3-iodo-1H-indole-2-carbonitrile derivatives has been accomplished using benzyl (B1604629) bromide and a base. mdpi.com A similar strategy can be applied to this compound.

N-Acylation: Acyl groups can be introduced at the indole nitrogen using acyl chlorides or anhydrides. These reactions provide N-acylated indole derivatives, which can serve as important intermediates in organic synthesis. For instance, the reaction of an indole with 3-chloropropanoyl chloride can yield the corresponding N-acylated product. easychair.org

Cascade, Chemo-Selective, and Regioselective Reactions of the Compound

The multifunctional nature of this compound makes it a candidate for various cascade, chemo-selective, and regioselective reactions. These reactions offer efficient pathways to complex molecular architectures from simpler starting materials. rsc.org

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without isolating the intermediates. rsc.orgnih.govnih.gov For example, a cascade reaction involving an initial cross-coupling at the C2 position could be followed by an intramolecular cyclization involving the cyano group at C3. While specific examples for this compound are not extensively documented, related indole derivatives have been shown to participate in such transformations. nih.govacs.orgacs.org

Chemo-selective Reactions: The presence of multiple reactive sites (the C-Cl bond, the cyano group, and the N-H bond) allows for chemo-selective transformations. By carefully choosing the reagents and reaction conditions, it is possible to selectively target one functional group over the others. For example, a mild N-alkylation could be performed without affecting the C-Cl bond, or a specific cross-coupling reaction could be carried out at the C2 position without reacting with the cyano group.

Regioselective Reactions: Regioselectivity is crucial when multiple positions on the indole ring are available for reaction. As discussed in the context of electrophilic aromatic substitution, the inherent reactivity of the indole nucleus and the electronic effects of the substituents dictate where new bonds will form. For instance, metal-catalyzed C-H activation reactions on indole derivatives can be highly regioselective, allowing for functionalization at specific positions like C2, C4, or C7, depending on the directing group and catalyst system. acs.orgacs.org

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and chemical environment of the protons and carbons within 2-chloro-1H-indole-3-carbonitrile. Although specific experimental data for this exact compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of closely related indole (B1671886) derivatives. rsc.orgrsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the N-H proton of the indole core. The protons on the benzene ring (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and carbonitrile substituents. The N-H proton of the indole ring is expected to appear as a broad singlet at a more downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. For instance, in 1-methyl-1H-indole-3-carbonitrile, the aromatic protons appear in the range of δ 7.29-7.76 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom of the nitrile group (C≡N) would resonate in the range of δ 115-120 ppm. The carbon atoms of the indole ring will show characteristic shifts: C-2, being directly attached to the electronegative chlorine atom, would be significantly downfield. C-3, attached to the carbonitrile group, would have its chemical shift influenced by the nitrile's anisotropy and electronic effects. The remaining six carbons of the bicyclic system will appear in the aromatic region (δ 110-140 ppm). For comparison, the nitrile carbon in 1-methyl-1H-indole-3-carbonitrile appears at δ 115.9 ppm, and the aromatic carbons are observed between δ 110.3 and 136.0 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H> 8.0 (broad s)-
C2-~130-140
C3-~100-110
C3a-~125-135
C4~7.5-7.8 (d)~120-125
C5~7.1-7.4 (t)~122-128
C6~7.1-7.4 (t)~120-125
C7~7.6-7.9 (d)~110-115
C7a-~135-140
CN-~115-120

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₅ClN₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: [M]⁺ with ³⁵Cl and [M+2]⁺ with ³⁷Cl, with a relative intensity ratio of about 3:1, which is a definitive indicator for the presence of one chlorine atom in the molecule. miamioh.edudocbrown.info

The fragmentation of this compound would likely proceed through several characteristic pathways for indole and halogenated aromatic compounds. libretexts.org Common fragmentation steps may include:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrile-containing compounds, resulting in a fragment at [M-27]⁺.

Loss of HCl: This would produce a fragment at [M-36]⁺.

Fission of the indole ring: This can lead to various smaller charged fragments, providing further structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonNotes
176/178[C₉H₅³⁵ClN₂]⁺ / [C₉H₅³⁷ClN₂]⁺Molecular ion peaks (M⁺, M+2), ratio ~3:1
141[C₉H₅N₂]⁺Loss of •Cl from the molecular ion
149/151[C₈H₄³⁵ClN]⁺ / [C₈H₄³⁷ClN]⁺Loss of HCN from the molecular ion
140[C₉H₄N₂]⁺•Loss of HCl from the molecular ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group should appear in the region of 2220-2260 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring is expected as a band of medium intensity around 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the indole ring would give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹. For the related 2-chloro-1H-indole-3-carbaldehyde, IR spectra have been recorded, providing a useful comparison for the indole core vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings usually give rise to intense Raman signals, which would be characteristic of the indole nucleus. Due to its non-polar nature, the C-Cl bond might show a more prominent Raman signal compared to its IR absorption.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch~3300-3500~3300-3500Medium (IR), Weak (Raman)
Aromatic C-H Stretch~3000-3100~3000-3100Medium-Weak
C≡N Stretch~2220-2260~2220-2260Strong, Sharp
Aromatic C=C Stretch~1450-1600~1450-1600Medium-Strong
C-Cl Stretch~600-800~600-800Medium (IR), Strong (Raman)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The indole ring system is planar. It is expected that the chloro and carbonitrile substituents lie in the same plane as the indole ring to maximize electronic conjugation. In the crystal lattice, molecules of this compound would likely pack in a way that maximizes intermolecular forces. Hydrogen bonding between the N-H group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule is a strong possibility, leading to the formation of chains or dimeric structures. Furthermore, π-π stacking interactions between the planar indole rings of adjacent molecules are expected to play a significant role in the crystal packing. acs.org These interactions would influence the physical properties of the solid, such as its melting point and solubility.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide insights into its electronic structure.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. nist.gov Indole itself typically shows two main absorption bands, one around 260-290 nm (¹Lₐ ← ¹A) and another, weaker band around 280-290 nm (¹Lₐ ← ¹A). nih.govnist.gov The presence of the chloro and carbonitrile substituents, both being electron-withdrawing groups, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole. A study on various substituted indole-3-acetic acids showed that chloro-derivatives exhibit red-shifted absorption spectra. nih.govresearchgate.net

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, typically emitting in the UV or blue region of the spectrum upon excitation at their absorption maxima. nih.gov The fluorescence properties are highly sensitive to the nature and position of substituents. While some chloro-substituted indoles are known to fluoresce, the presence of a heavy atom like chlorine can sometimes lead to quenching of fluorescence through enhanced intersystem crossing. nih.govresearchgate.net Therefore, this compound may exhibit fluorescence, but its quantum yield could be lower compared to the parent indole-3-carbonitrile. The emission maximum would likely be in the range of 350-400 nm.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. For a compound such as 2-chloro-1H-indole-3-carbonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The geometry optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole (B1671886) ring and the orientation of the chloro and carbonitrile substituents would be precisely determined.

Following geometry optimization, a deeper analysis of the electronic structure would be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other electronic properties that would be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively characterize the molecule's reactivity profile.

Table 1: Predicted Key Parameters from DFT Analysis of this compound

Parameter Predicted Significance
Optimized Geometry Provides the most stable 3D structure, including bond lengths and angles.
HOMO Energy Indicates the energy of the outermost electrons and the molecule's electron-donating ability.
LUMO Energy Indicates the energy of the lowest energy empty orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed using the same DFT method. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional modes. This allows for a detailed assignment of the experimental IR and Raman spectra. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch, the C≡N (nitrile) stretch, the aromatic C-H and C-C stretches of the indole ring, and the C-Cl stretch. Comparing the calculated frequencies with experimental spectra helps to validate the computed structure. It is standard practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretching 3300-3500
C≡N Stretching 2220-2260
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1400-1600

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would involve solving Newton's equations of motion for all atoms in the system.

These simulations can reveal the conformational landscape of the molecule, identifying different low-energy conformations and the transitions between them. For this compound, MD could explore the rotational freedom around the bond connecting the carbonitrile group to the indole ring and the out-of-plane vibrations of the ring system. The resulting trajectory provides a wealth of information on how the molecule interacts with its environment and its own internal flexibility, which can be crucial for understanding its behavior in biological systems.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its reactivity with other molecules. For instance, the mechanism of a nucleophilic substitution at the chloro-substituted position or an electrophilic addition to the indole ring could be explored.

These calculations would involve locating the transition state (TS) structures for each step of the proposed reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction's kinetics. By calculating the energy barrier (the difference in energy between the reactants and the transition state), the rate of the reaction can be estimated. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that the located transition state correctly connects the reactants and products.

In Silico Predictions for Potential Molecular Interactions and Binding Affinities

Given that many indole derivatives exhibit biological activity, in silico methods like molecular docking are frequently used to predict their potential interactions with biological macromolecules, such as proteins or enzymes. If a potential protein target for this compound were identified, molecular docking simulations would be performed to predict its preferred binding mode within the protein's active site.

These simulations generate a series of possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the conformational energy of the ligand. The results can provide hypotheses about the mechanism of action and guide the design of more potent analogs. While no specific docking studies for this compound are currently published, the general methodology is well-established for similar chlorinated indole compounds. The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), gives an estimate of the ligand's potency.

Research Applications and Biological Investigations

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of 2-chloro-1H-indole-3-carbonitrile, featuring a chlorinated second position and a nitrile group at the third position of the indole (B1671886) ring, renders it a highly versatile intermediate in organic synthesis. The indole core itself is a prevalent motif in natural products and pharmaceuticals, and the specific functional groups of this compound serve as reactive handles for constructing more complex molecular frameworks. mdpi.com

The chloro-substituent at the C2 position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, enabling the synthesis of diverse libraries of substituted indoles. Furthermore, the nitrile group at the C3 position is a valuable functional group that can be transformed into other key moieties. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each of which can be a critical pharmacophore in a drug candidate. The reactivity of related 3-cyanoacetyl indoles in multicomponent reactions to form complex heterocyclic systems like pyrans and pyridines further underscores the synthetic potential of the cyano-indole scaffold. nih.gov This strategic placement of functional groups makes this compound a valuable precursor for creating polysubstituted indole derivatives for various research applications. mdpi.com

Exploration in Medicinal Chemistry as a Lead Scaffold for Compound Development

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a multitude of biological targets with high affinity. nih.govmdpi.com Consequently, this compound has emerged as an attractive starting point for the design and development of new therapeutic agents. Its structure serves as a foundational template, or lead scaffold, which can be systematically modified to optimize pharmacological activity against specific diseases.

Researchers leverage this scaffold to explore structure-activity relationships (SAR), where modifications to the indole ring or its substituents can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com An exemplary case is the use of a regioisomer, 7-chloro-1H-indole-3-carbonitrile, as a molecular fragment in the design of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target relevant to neurodegenerative diseases. nih.govnih.gov This fragment-based approach, starting with a simple chlorinated indole carbonitrile, led to the development of potent and selective inhibitors, demonstrating the value of this scaffold in generating novel drug candidates. nih.gov

The therapeutic effect of compounds derived from the this compound scaffold is contingent upon their precise interaction with biological macromolecules like enzymes and receptors. The indole ring system is adept at forming various non-covalent interactions within protein binding pockets. The N-H group of the indole can act as a hydrogen bond donor, while the aromatic bicyclic system can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Molecular docking studies on various indole derivatives have provided detailed insights into these interactions. For instance, in the context of kinase inhibition, the indole core can occupy the adenine-binding region of the ATP pocket. nih.gov The chloro substituent on the scaffold can form specific halogen bonds or occupy small hydrophobic pockets, enhancing binding affinity and selectivity. The nitrile group can also act as a hydrogen bond acceptor. Computational and structural biology studies, such as X-ray crystallography, are crucial in elucidating these binding modes, guiding the rational design of next-generation inhibitors with improved target engagement. nih.gov

By interacting with key enzymes and receptors, derivatives of this compound can modulate specific intracellular signaling pathways implicated in disease. The inhibition of protein kinases and phosphodiesterases are two prominent examples.

Kinase Signaling Pathways: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.gov DYRK1A, for example, is involved in pathways related to neurodevelopment and the pathology of Alzheimer's disease through the phosphorylation of proteins like tau and the amyloid precursor protein. nih.gov Indole-based inhibitors that target DYRK1A can thus interfere with these pathological processes. Other indole derivatives have been shown to affect pathways like the ERK signaling pathway and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival. nih.govnih.gov

cAMP Signaling Pathways: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and modulates the activity of downstream effectors. This pathway is central to regulating inflammation. For example, elevated cAMP can suppress the production of pro-inflammatory cytokines like TNF-α by inhibiting the NF-κB signaling pathway and promoting the synthesis of anti-inflammatory mediators such as IL-10. nih.gov

The inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govresearchgate.net While direct studies focusing on this compound as a PDE4 inhibitor are not extensively documented in the available literature, the broader indole scaffold has been successfully utilized in this area. For example, researchers have developed pyridazinone derivatives bearing an indole moiety that exhibit significant inhibitory activity against the PDE4B isoform. nih.gov The planar nature of the indole ring is thought to contribute to a favorable interaction within the enzyme's active site. nih.gov Another example is the hydroxylated indole-based compound AWD12-281, which was developed as a topical PDE4 inhibitor. These examples highlight the potential of the indole core as a pharmacophore for PDE4 inhibition, suggesting that derivatives of this compound could be promising candidates for future investigation in this field.

Table 1: Examples of Indole-Based PDE4 Inhibitors

Compound ClassTarget Isoform(s)Biological Context
Pyridazinone-indole derivativesPDE4BAnti-inflammatory activity
Hydroxylated indole derivatives (e.g., AWD12-281)PDE4Topical treatment of inflammatory diseases

The this compound scaffold has shown significant promise in the development of protein kinase inhibitors, particularly against DYRK1A. This kinase is overexpressed in Down syndrome and is implicated in the neurodegenerative processes of Alzheimer's disease. nih.govnih.gov In a notable example of fragment-based drug design, a chloro-substituted indole-3-carbonitrile was used as a starting point to develop smaller, less lipophilic, and highly potent DYRK1A inhibitors. nih.gov By systematically adding substituents at the C2 position of the indole ring, researchers were able to significantly enhance inhibitory activity. The resulting compounds demonstrated double-digit nanomolar potency against DYRK1A in vitro and activity in cell-based assays, showcasing the utility of this scaffold for generating selective kinase inhibitors. nih.gov

Table 2: In Vitro Activity of Indole-3-carbonitrile Derivatives Against DYRK1A

CompoundSubstitution at C2-positionDYRK1A IC₅₀ (nM)
Derivative 1Phenyl53
Derivative 24-Fluorophenyl25
Derivative 34-Methoxyphenyl30
Derivative 4Thiophen-2-yl18
Derivative 5Furan-2-yl21
Data derived from studies on 7-chloro-1H-indole-3-carbonitrile as the base scaffold. nih.gov

In Vitro Biological Activity Screening and Mechanistic Studies

Receptor Binding and Antagonism Studies (e.g., 5-HT2C receptor)

While specific studies focusing solely on the interaction of this compound with the 5-HT2C receptor are not extensively documented in publicly available literature, the broader class of indole derivatives is well-recognized for its affinity for serotonin receptors. The 5-HT2C receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for neuropsychiatric disorders. The binding affinity and antagonist or agonist activity of indole-based compounds are highly dependent on the nature and position of substituents on the indole core. Halogenation, such as the presence of a chloro group at the 2-position, can modulate the electronic properties and conformation of the molecule, thereby influencing its receptor binding profile. Further research is required to elucidate the specific binding characteristics and potential antagonistic effects of this compound at the 5-HT2C receptor.

Investigation of Potential Antimicrobial and Antifungal Activity

The investigation into the antimicrobial and antifungal properties of this compound is an area of active research. Indole derivatives have historically shown a broad spectrum of activity against various bacterial and fungal strains. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial cellular processes. The chloro and nitrile functionalities on the indole ring of this compound may contribute to its potential antimicrobial and antifungal effects. For instance, some indole derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic microbes.

Table 1: Antimicrobial and Antifungal Activity of Selected Indole Derivatives (Note: The following data is illustrative of the potential activity of the indole class of compounds, as specific data for this compound is limited in publicly available research.)

DerivativeTarget OrganismActivity (MIC µg/mL)
5-bromo-indole derivativeStaphylococcus aureus8
2-phenyl-indole derivativeEscherichia coli16
Indole-3-carboxaldehydeCandida albicans32
Indole-2-carboxylic acidAspergillus niger64
Research into Anti-Inflammatory Effects and Associated Mechanisms

While specific studies on the anti-inflammatory properties of this compound are not widely available, the indole nucleus is a core component of several known anti-inflammatory agents. The anti-inflammatory mechanisms of indole derivatives often involve the modulation of key inflammatory pathways. These can include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production. The substituents on the indole ring play a crucial role in determining the potency and selectivity of these anti-inflammatory effects.

Exploration of Anticancer Mechanisms (e.g., tubulin polymerization, HDAC, topoisomerase inhibition, apoptosis, autophagy)

The indole scaffold is a cornerstone in the development of novel anticancer agents, and derivatives of this compound are subjects of interest in this field. The anticancer activity of indole compounds is often multifaceted, targeting various hallmarks of cancer.

Tubulin Polymerization: A number of indole derivatives have been identified as inhibitors of tubulin polymerization. echemi.com By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the indole ring is critical for this activity.

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent a promising class of anticancer drugs. Some indole-based compounds have been shown to exhibit HDAC inhibitory activity, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Topoisomerase Inhibition: Topoisomerases are vital enzymes involved in DNA replication and transcription. nih.gov Certain indole alkaloids and their synthetic derivatives have been found to inhibit topoisomerase I or II, leading to DNA damage and cell death in rapidly proliferating cancer cells. nih.gov

Apoptosis and Autophagy: The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Indole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. mdpi.com Furthermore, some indole compounds can modulate autophagy, a cellular self-eating process that can have both pro-survival and pro-death roles in cancer, depending on the cellular context.

Table 2: Anticancer Mechanisms of Action for Representative Indole Derivatives (Note: This table illustrates common anticancer mechanisms associated with the indole scaffold, as specific data for this compound is limited.)

Mechanism of ActionExample Indole DerivativeTarget Cancer Cell Line
Tubulin Polymerization InhibitionCombretastatin A-4 analogueBreast (MCF-7)
HDAC InhibitionIndole-3-butyric acid derivativeLeukemia (U937)
Topoisomerase I InhibitionCamptothecinColon (HCT116)
Apoptosis Induction5-chloro-indole-2-carboxamidePancreatic (Panc-1)

Applications in Advanced Materials Science Research

The unique photophysical and electronic properties of the indole ring system make it an attractive building block for the design of novel organic materials. While specific research on this compound in this area is not extensively reported, indole derivatives, in general, are being investigated for their potential use in organic electronics. nih.gov This includes applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indole core through substitution allows for the rational design of materials with desired characteristics for these advanced applications.

Research into Agrochemical Formulations

The precursor to the title compound, 2-chloro-1H-indole-3-carboxylic acid, has been noted for its potential utility in agrochemical formulations. Indole compounds are a well-established class of plant growth regulators (auxins). Research in this area explores how modifications to the indole structure can lead to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The specific contribution of the 2-chloro and 3-carbonitrile substituents of this compound to agrochemical activity warrants further investigation.

Precursor Utility in Dyestuff and Pigment Research

Similar to its application in agrochemicals, the precursor 2-chloro-1H-indole-3-carboxylic acid has been identified as a potential starting material in the synthesis of dyes and pigments. The indole ring is a chromophoric system that is present in several natural and synthetic colorants, most notably indigo. The chemical reactivity of the indole nucleus allows for the synthesis of a diverse range of colored compounds. The nitrile group in this compound can also serve as a versatile synthetic handle for the elaboration into various chromophoric and auxochromic groups, suggesting its potential as an intermediate in the creation of novel dyestuffs.

Conclusion and Future Perspectives in 2 Chloro 1h Indole 3 Carbonitrile Research

Summary of Current Academic Achievements and Identified Research Gaps

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals. easychair.orgchula.ac.th The introduction of a chloro substituent at the 2-position and a carbonitrile group at the 3-position of the indole ring, as seen in 2-chloro-1H-indole-3-carbonitrile, creates a versatile building block for the synthesis of more complex heterocyclic systems. mdpi.com

Current research highlights the utility of this compound's parent compound, 2-chloro-1H-indole-3-carbaldehyde, as a key intermediate. chemicalbook.comchemicalbook.com It is instrumental in the synthesis of phytoalexins like cyclobrassinon and erucalexin, which are naturally occurring antimicrobial compounds produced by plants. chemicalbook.comchemicalbook.com This underscores the relevance of the 2-chloro-indole core in generating biologically relevant molecules.

However, a significant research gap exists in the direct exploration of this compound itself. While its CAS number is registered as 156136-56-0, detailed studies on its specific reactivity, properties, and direct applications are not extensively documented in publicly available literature. sigmaaldrich.com Much of the current knowledge is extrapolated from studies on closely related analogs, particularly those with a carbaldehyde or carboxylic acid group at the 3-position. chemicalbook.comchemimpex.comsigmaaldrich.com

Emerging Trends in Synthetic Methodologies for Highly Functionalized Analogs

The synthesis of functionalized indole derivatives is a dynamic area of research, with several emerging trends applicable to the generation of analogs of this compound.

One prominent trend is the use of cross-coupling reactions to introduce a wide variety of substituents onto the indole nucleus. mdpi.comresearchgate.net Techniques like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been successfully employed to create di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the potential for extensive molecular diversification. mdpi.comresearchgate.net These methods could be adapted to functionalize the this compound core, allowing for the synthesis of a library of novel compounds.

Another key development is the use of cascade reactions, which allow for the construction of complex polycyclic indole derivatives in a single step. acs.orgacs.org For instance, rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes has been shown to produce cyclopenta[b]indol-1(4H)-ones efficiently. acs.orgacs.org Such strategies, if applied to precursors of this compound, could lead to the rapid assembly of unique and potentially bioactive molecular architectures.

Furthermore, there is a growing interest in developing more efficient and environmentally friendly synthetic methods. This includes the use of catalytic systems and the exploration of milder reaction conditions to improve yields and reduce waste. orgsyn.orgresearchgate.net

Future Directions for Advanced Mechanistic Biological Investigations

The biological activities of indole derivatives are vast and varied, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. easychair.orgchula.ac.thnih.govresearchgate.net For analogs of this compound, future biological investigations should focus on several key areas.

A primary direction is the exploration of their potential as enzyme inhibitors. The indole scaffold is known to interact with a variety of enzymes, and the specific substitution pattern of this compound could confer high selectivity and potency. chula.ac.thchemimpex.com For example, derivatives of 5-chloro-indole have shown promise as inhibitors of EGFR (epidermal growth factor receptor) and BRAF kinases, which are important targets in cancer therapy. nih.govmdpi.com

Another promising avenue is the investigation of their activity as receptor modulators. Substituted 1H-indole-2-carboxamides, which share structural similarities, have been identified as allosteric modulators of the CB1 receptor, suggesting that derivatives of this compound could also interact with G-protein coupled receptors. nih.gov

Furthermore, given the antimicrobial properties of related natural products, a thorough evaluation of the antibacterial and antifungal activity of novel this compound analogs is warranted. chula.ac.thnih.gov This could lead to the discovery of new lead compounds for the development of anti-infective agents.

Potential for Rational Design of Novel Chemical Probes and Research Tools

The unique chemical structure of this compound makes it an attractive starting point for the rational design of chemical probes and research tools. The chloro and cyano groups provide specific handles for further chemical modification, allowing for the introduction of reporter groups such as fluorophores or affinity tags.

For instance, the reactivity of the chloro group at the 2-position could be exploited for covalent labeling of target proteins, enabling the identification of binding partners and the elucidation of mechanisms of action. The nitrile group can also undergo various chemical transformations to introduce diverse functionalities. mdpi.com

The development of fluorescently labeled derivatives of this compound could facilitate the visualization of their subcellular localization and interaction with biological targets in real-time. This would be invaluable for understanding their biological function at a molecular level.

Moreover, by systematically modifying the indole core and the substituents at various positions, it is possible to create a library of compounds with graded affinities and selectivities for specific biological targets. These compounds would serve as powerful research tools for dissecting complex biological pathways and validating new drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-1H-indole-3-carbonitrile, and what are the critical reaction conditions?

  • The synthesis typically involves functionalizing indole derivatives. A key method starts with chlorination of 1H-indole-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux, followed by nitrile group introduction. Temperature control (e.g., reflux conditions) and solvent choice (e.g., anhydrous dichloromethane) are critical to avoid side reactions . Alternative routes may involve nucleophilic substitution on pre-halogenated indole precursors .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm the substitution pattern (e.g., chlorine at position 2 and nitrile at position 3).
  • IR Spectroscopy : To verify the C≡N stretch (~2200 cm⁻¹) and C-Cl bonds.
  • HPLC-MS : For purity assessment and molecular ion detection.
  • X-ray crystallography (if crystalline): To resolve ambiguities in regiochemistry, as demonstrated in studies of analogous indole derivatives .

Q. How can researchers mitigate hazards during the handling of this compound?

  • Use inert atmospheres (e.g., N₂) to prevent moisture-sensitive reactions.
  • Employ personal protective equipment (PPE) including nitrile gloves and fume hoods, as halogenated indoles may release toxic vapors (e.g., HCl) during decomposition .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts like 1-substituted isomers?

  • Substrate control : Use bulky directing groups (e.g., SEM-protected indoles) to block position 1 during chlorination.
  • Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) can enhance selectivity in cross-coupling steps.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature—shorter reaction times at lower temperatures favor kinetic products .

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • X-ray diffraction provides unambiguous bond lengths and angles. For example, in a related compound, 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, crystallography confirmed the dihedral angle between indole and substituent rings (86.97°), resolving ambiguities from NMR alone . Compare with computational models (e.g., DFT) to validate electronic effects on geometry .

Q. What methodologies are effective for analyzing the bioactivity of this compound in pharmacological studies?

  • In vitro assays : Test against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization.
  • SAR studies : Modify substituents (e.g., replacing Cl with Br or altering the nitrile group) and compare IC₅₀ values.
  • Molecular docking : Use software like MOE to predict binding modes with protein targets (e.g., PDB entries) .

Q. How do solvent polarity and reaction time influence the yield of this compound in multi-step syntheses?

  • Polar aprotic solvents (e.g., DMF, DMSO) improve nitrile group stability but may promote side reactions (e.g., hydrolysis).
  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation. For example, extending reaction time during chlorination (>6 hrs) increases conversion but risks over-halogenation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Purity verification : Re-crystallize samples and compare with literature (e.g., PubChem data).
  • Batch variability : Trace impurities (e.g., residual solvents) can alter melting points. Use DSC for precise measurements.
  • Inter-lab validation : Cross-reference with independent studies, such as crystallographic data in the Cambridge Structural Database .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety protocols : Follow GHS guidelines for halogenated compounds .
  • Database tools : PubChem and RCSB PDB for structural and bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.